

Application Notes and Protocols for Dimethyltubocurarine in Electrophysiological Recordings

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Compound of Interest

Compound Name: Metubine

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Introduction

Dimethyltubocurarine (DMT), also known as metocurine, is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).^[1] Its high affinity and specificity for nAChRs make it a valuable tool in electrophysiological studies for isolating and characterizing cholinergic currents, investigating synaptic transmission, and screening for novel nAChR modulators. These application notes provide detailed protocols and quantitative data for the use of dimethyltubocurarine in electrophysiological recordings, with a focus on whole-cell patch-clamp techniques.

Mechanism of Action

Dimethyltubocurarine competitively binds to the acetylcholine binding sites on the alpha subunits of nAChRs.^[1] This reversible binding prevents acetylcholine from activating the receptor, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) and preventing membrane depolarization. The antagonistic effect of dimethyltubocurarine can be overcome by increasing the concentration of an agonist, such as acetylcholine.

Data Presentation

The following tables summarize the quantitative data for dimethyltubocurarine (metocurine) and its close analog, d-tubocurarine, in various electrophysiological and binding assays.

Table 1: Inhibitory Potency of Dimethyltubocurarine (Metocurine) on Nicotinic Acetylcholine Receptors

| Receptor Subtype | Preparation | Method | IC50 | Reference |
|--------------------------|--------------------------|-------------------------|---------------|-----------|
| Adult Mouse Muscle nAChR | Transfected BOSC23 cells | Outside-out patch clamp | 57 nM | [2] |
| Human nAChRs | Not Specified | Not Specified | Not Specified | [3] |

Table 2: Inhibitory Potency of d-Tubocurarine on Nicotinic Acetylcholine Receptors

| Receptor Subtype | Preparation | Method | Ki | IC50 | Reference |
|---------------------------------------|---------------------------|--------------------------------------|-----------------------------|------|-----------|
| Torpedo nAChR | Electric organ membranes | [3H]perhydrohistrionicotoxin binding | 10 µM (37°C), 100 µM (22°C) | [4] | |
| Embryonic Mouse Muscle nAChR | BC3H-1 cells | Outside-out patch clamp | 41 ± 2 nM | [5] | |
| Bovine Adrenal Chromaffin Cell nAChRs | Cultured chromaffin cells | Whole-cell patch clamp | 0.7 (0.5-0.9) µM | [6] | |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of nAChR Currents and Inhibition by Dimethyltubocurarine

This protocol describes the procedure for recording nAChR-mediated currents in cultured cells or isolated neurons and assessing the inhibitory effect of dimethyltubocurarine.

Materials:

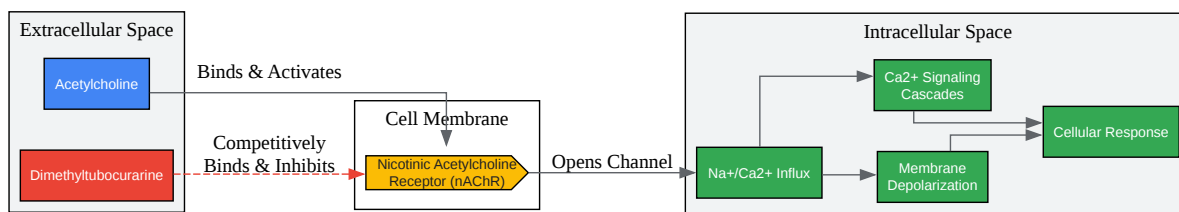
- Cells: Cultured cell line expressing the nAChR subtype of interest (e.g., HEK293, SH-SY5Y) or primary neurons.
- External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. pH adjusted to 7.2 with KOH.
- Agonist: Acetylcholine or a specific nAChR agonist (e.g., nicotine).
- Antagonist: Dimethyltubocurarine iodide (Metocurine Iodide).[\[7\]](#)
- Patch-clamp setup: Microscope, micromanipulator, amplifier, data acquisition system.
- Borosilicate glass capillaries
- Perfusion system

Procedure:

- Cell Preparation: Plate cells on glass coverslips at a suitable density for patch-clamp recording. For primary neurons, use established dissociation and culturing protocols.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.
- Obtaining a Whole-Cell Configuration:
 - Approach a cell with the patch pipette while applying positive pressure.

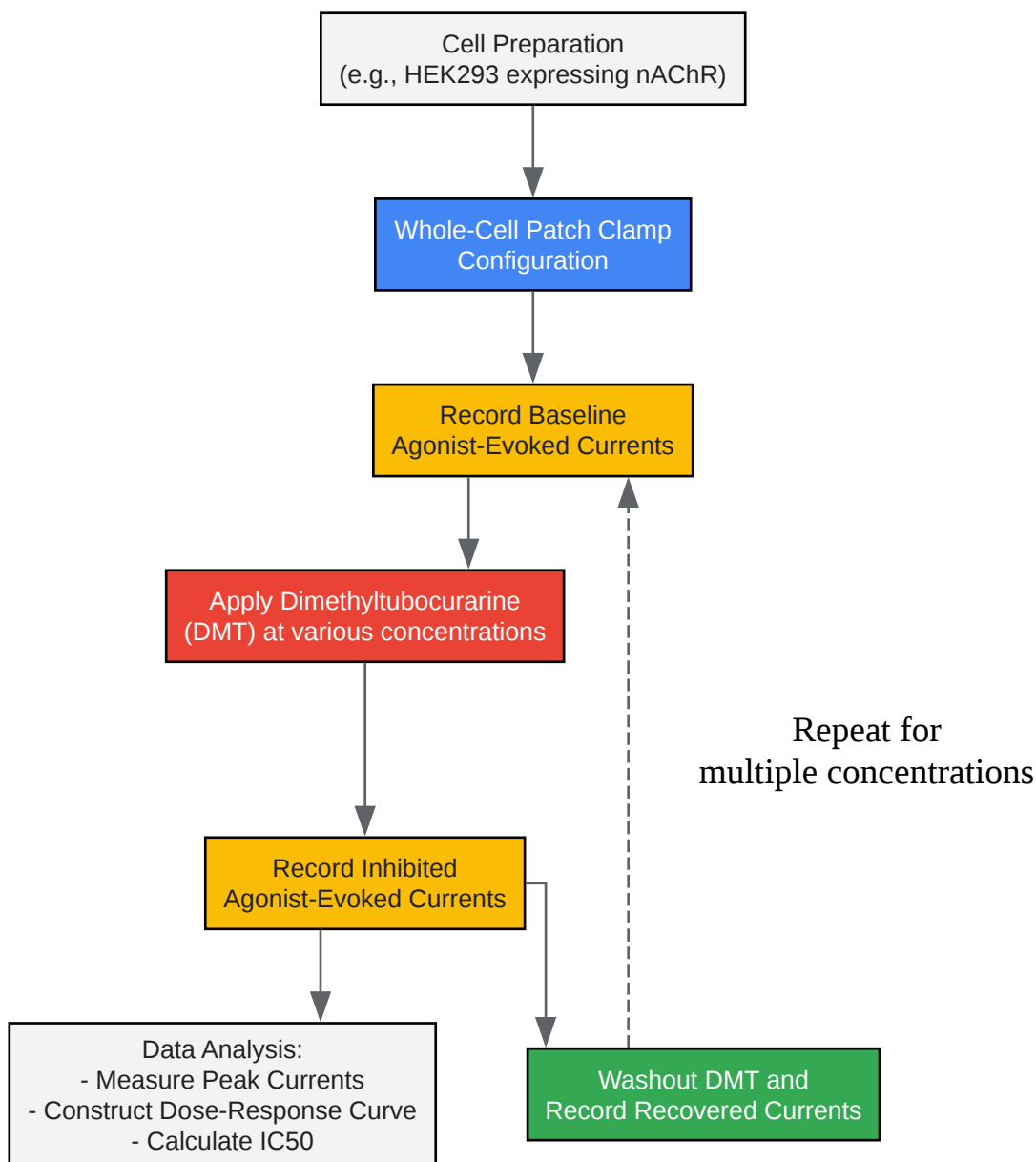
- Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
- Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
- Data Acquisition:
 - Clamp the cell membrane potential at a holding potential of -60 mV.
 - Apply the nAChR agonist using a rapid perfusion system to elicit an inward current.
 - Record the baseline agonist-evoked currents.
 - Prepare a stock solution of dimethyltubocurarine in the external solution.
 - Apply dimethyltubocurarine at various concentrations via the perfusion system for 2-5 minutes to ensure equilibration.
 - Co-apply the agonist and dimethyltubocurarine and record the inhibited currents.
 - Wash out the dimethyltubocurarine with the external solution to observe the reversibility of the block.
- Data Analysis:
 - Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of dimethyltubocurarine.
 - Construct a concentration-response curve for dimethyltubocurarine inhibition and calculate the IC₅₀ value.

Mandatory Visualizations



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Caption: Signaling pathway of nAChR activation and its inhibition by Dimethyltubocurarine.



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